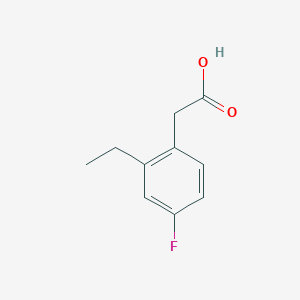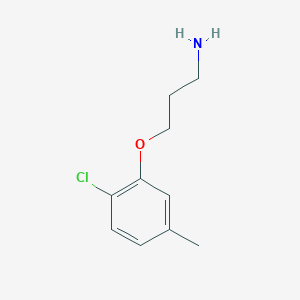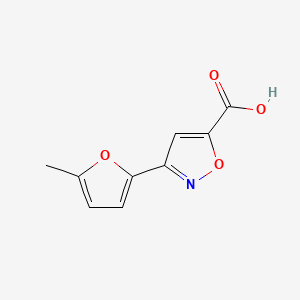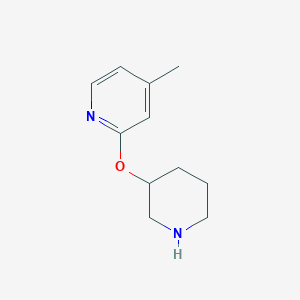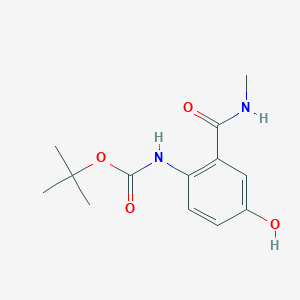
Tert-butyl 2-(methylcarbamoyl)-4-hydroxyphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate is a compound of interest in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-hydroxy-2-(methylcarbamoyl)phenyl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate has been extensively studied for its potential therapeutic applications. In medicinal chemistry, it has shown promise as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . Additionally, it has been investigated for its protective effects on astrocytes, which are crucial for maintaining neuronal health . The compound’s ability to prevent amyloid beta peptide aggregation and fibril formation makes it a potential candidate for Alzheimer’s disease treatment.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. As a β-secretase and acetylcholinesterase inhibitor, it prevents the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, thereby reducing the formation of amyloid plaques . Additionally, its acetylcholinesterase inhibitory activity enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate can be compared with other carbamate derivatives such as:
Tert-butyl N-[4-(aminomethyl)phenyl]carbamate: This compound also exhibits biological activity but differs in its specific molecular targets and applications.
Tert-butyl N-[4-hydroxy-3-(methylcarbamoyl)phenyl]carbamate: Similar in structure but with variations in the position of functional groups, leading to different chemical and biological properties.
The uniqueness of tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate lies in its dual inhibitory activity on β-secretase and acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl N-[4-hydroxy-2-(methylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10-6-5-8(16)7-9(10)11(17)14-4/h5-7,16H,1-4H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
ACSHLQZISBRTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
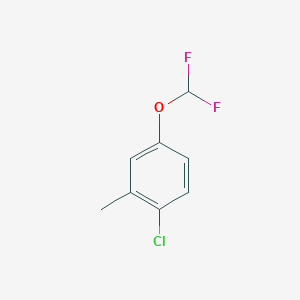
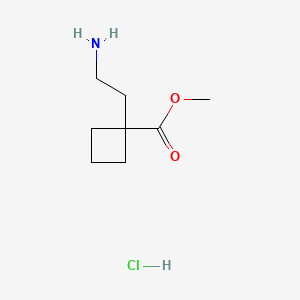
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
